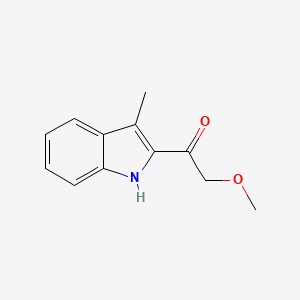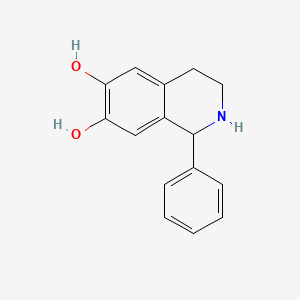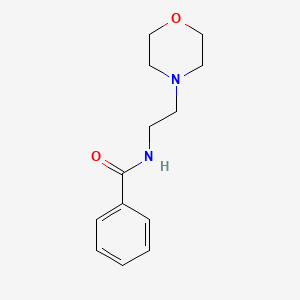
N-(2-Morpholinoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Morpholinoethyl)benzamide is a benzamide derivative that contains a morpholine ring as its main structural characteristic. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. One of its well-known derivatives is moclobemide, a reversible inhibitor of monoamine oxidase-A (MAO-A), used in the treatment of depressive disorders .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Morpholinoethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in a water-immiscible solvent medium. The product is then dissolved by processing the reaction mixture with aqueous alkaline solutions, followed by separation from the organic layer and filtering . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process often includes steps such as oxidative decarboxylation and morpholine addition to provide the desired benzamide derivative .
化学反应分析
Types of Reactions
N-(2-Morpholinoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines .
科学研究应用
N-(2-Morpholinoethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to neurotransmission and intracellular signal transduction.
Medicine: Its derivative, moclobemide, is used as an antidepressant due to its selective inhibition of MAO-A.
Industry: It is used in the production of pharmaceuticals, paper, and plastic.
作用机制
The mechanism of action of N-(2-Morpholinoethyl)benzamide, particularly its derivative moclobemide, involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in neurotransmitters, resulting in an increase in monoamines and the relief of depressive symptoms .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-Morpholinoethyl)benzamide include:
Metoclopramide: A benzamide derivative with neuroleptic properties that binds to D2-dopamine receptors.
Sulpiride: Another benzamide derivative with neuroleptic properties.
Tiapride: A benzamide derivative used for its neuroleptic properties.
Uniqueness
This compound is unique due to its reversible inhibition of MAO-A, which differentiates it from other benzamide derivatives that may have irreversible or non-selective actions. This selectivity and reversibility make it particularly useful in the treatment of depressive disorders .
属性
CAS 编号 |
4476-13-5 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c16-13(12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16) |
InChI 键 |
VFQYQYRTIQWWPE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


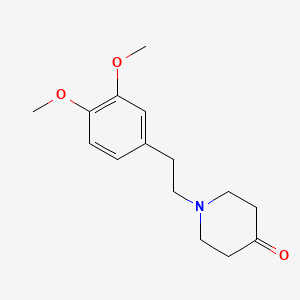
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
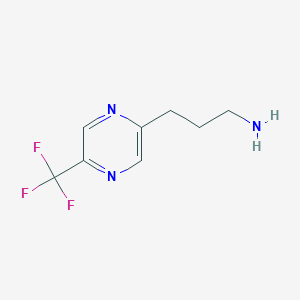
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
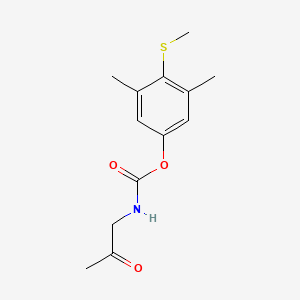
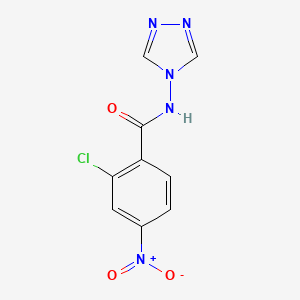
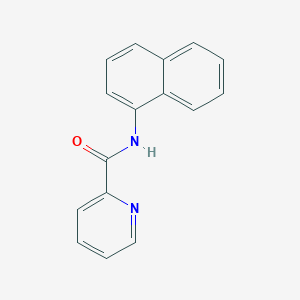
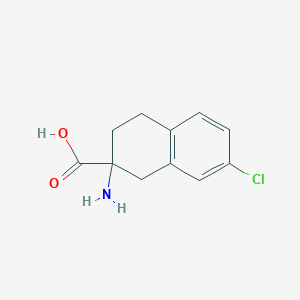
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
